N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide

Description

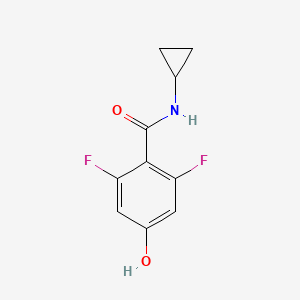

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide is a benzamide derivative characterized by a central aromatic ring substituted with hydroxyl (-OH), fluorine atoms at the 2- and 6-positions, and an N-cyclopropyl carboxamide group. Benzamide derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity, particularly as enzyme inhibitors or insect growth regulators. The cyclopropyl group may enhance metabolic stability, while fluorine substituents improve lipophilicity and membrane permeability .

Properties

Molecular Formula |

C10H9F2NO2 |

|---|---|

Molecular Weight |

213.18 g/mol |

IUPAC Name |

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide |

InChI |

InChI=1S/C10H9F2NO2/c11-7-3-6(14)4-8(12)9(7)10(15)13-5-1-2-5/h3-5,14H,1-2H2,(H,13,15) |

InChI Key |

LOOOILUBLWIVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2F)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluoro-4-hydroxybenzoic acid.

Amidation Reaction: The carboxylic acid group of 2,6-difluoro-4-hydroxybenzoic acid is converted to an amide by reacting with cyclopropylamine under appropriate conditions. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide is a chemical compound with a molecular weight of approximately 213.18 g/mol. It features a hydroxy group and two fluorine atoms substituted on a benzamide structure and the cyclopropyl group adds steric hindrance, influencing the compound's reactivity and biological interactions.

Scientific Research Applications

This compound has potential applications in pharmaceutical development as a candidate for drug formulation targeting specific biological receptors or enzymes. Preliminary studies suggest that compounds with similar structures may interact with biological receptors or enzymes. Further detailed studies are necessary to elucidate these interactions fully.

Other research on related compounds reveals potential applications:

- Antimicrobial Activity Research has explored the antimicrobial activity of molecules containing fluorine . One study found that a compound with a meta-CF3 phenylthiol ring and an achiral carbamyl group at the lactam nitrogen showed potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

- Anti-inflammatory and Anticancer Activities Nitrogen-containing heterocycles have therapeutic applications and are used as building blocks for new drug candidates . For instance, a compound with a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring showed anti-inflammatory activity . Another study synthesized and evaluated compounds with 1,2,3-triazole linkers for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, where a compound bearing a 4-nitro group showed significant anti-tubercular activity .

- Antiviral Activity Research has also explored the antiviral activity of related compounds, with one 2-fluoro benzamide compound exhibiting high anti-HIV activity and low toxicity .

2,6-Difluorobenzoic acid

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of bacterial cell division proteins, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Fluorine Substitution: All three compounds feature 2,6-difluorobenzamide cores, which are known to enhance binding affinity to target enzymes (e.g., chitin synthase in insects) by increasing electronegativity and steric fit .

- Flucycloxuron’s chlorophenyl-cyclopropylmethylene aminooxy substituent introduces a halogenated aromatic system, likely enhancing UV stability and persistence in environmental applications .

Biological Activity

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of approximately 213.18 g/mol. The structure includes a hydroxy group and two fluorine atoms on a benzamide backbone, with the cyclopropyl group contributing to its unique reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain biological pathways related to cell growth and apoptosis, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's activity is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, it has shown lower cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | 5 |

| MCF-7 (Breast Cancer) | 15 | 6 |

| A549 (Lung Cancer) | 18 | 4 |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively at lower concentrations than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

- Anticancer Research : In a series of experiments on glioma cells, this compound was shown to induce necroptosis and autophagy while inhibiting critical signaling pathways like AKT and mTORC1/C2. These findings suggest that the compound could be a valuable candidate for glioma treatment due to its multifaceted action against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.